molecular formula C18H14FIN2O3S B4132668 N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

Cat. No. B4132668
M. Wt: 484.3 g/mol
InChI Key: KYEFXLYBPRIETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, commonly known as FITC-A, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of FITC-A is not fully understood. However, studies have shown that it interacts with various proteins and enzymes involved in cellular processes. FITC-A has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. FITC-A has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
FITC-A has been shown to have various biochemical and physiological effects. Studies have shown that FITC-A can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. FITC-A has also been shown to inhibit the formation of beta-amyloid fibrils, which are believed to play a role in the development of Alzheimer's disease. FITC-A has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. FITC-A has also been shown to inhibit the activity of AChE, which can lead to an increase in acetylcholine levels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of FITC-A is its potential therapeutic applications. FITC-A has been shown to have anti-cancer and anti-Alzheimer's properties, which makes it a promising candidate for drug development. FITC-A is also relatively easy to synthesize, which makes it accessible for scientific research. However, one of the limitations of FITC-A is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of FITC-A is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for the research on FITC-A. One of the main areas of research is the development of FITC-A-based drugs for cancer treatment and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FITC-A and its potential side effects. FITC-A can also be used as a tool to study the role of HDACs and AChE in cellular processes. Finally, the synthesis method of FITC-A can be optimized to make it more accessible for scientific research.
Conclusion
In conclusion, FITC-A is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FITC-A can be synthesized through a multi-step process that requires expertise in organic chemistry. FITC-A has been shown to have anti-cancer and anti-Alzheimer's properties, and its mechanism of action is not fully understood. FITC-A has several advantages and limitations for lab experiments, and there are several future directions for its research.

Scientific Research Applications

FITC-A has been studied extensively for its potential therapeutic applications. One of the main areas of research is cancer treatment. Studies have shown that FITC-A has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. FITC-A has also been studied for its potential use in treating Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FIN2O3S/c19-11-1-5-13(6-2-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-7-3-12(20)4-8-14/h1-8,15H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEFXLYBPRIETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
Reactant of Route 6
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

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